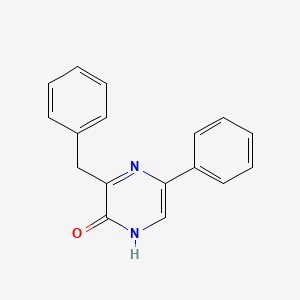

3-Benzyl-5-phenylpyrazin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

3-benzyl-5-phenyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C17H14N2O/c20-17-15(11-13-7-3-1-4-8-13)19-16(12-18-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,20) |

InChI Key |

DCMIEIHUZWOIGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CNC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 5 Phenylpyrazin 2 1h One and Analogues

Strategies for 2(1H)-Pyrazinone Ring System Construction

Synthesis from Acyclic Building Blocks

The majority of synthetic routes to 2(1H)-pyrazinones rely on the cyclization of open-chain molecules. These approaches are advantageous as they allow for the systematic variation of substituents by choosing appropriately functionalized starting materials.

A cornerstone in pyrazinone synthesis is the one-pot condensation of an α-amino amide with a 1,2-dicarbonyl compound. nih.govrsc.org This method, first reported by R. G. Jones, involves the formation of the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. nih.govrsc.org The reaction is typically performed in the presence of a base, such as sodium or potassium hydroxide (B78521), or an organic base like piperidine. nih.govrsc.org A significant advancement was the use of hydrohalide salts of α-amino amides, which are often more stable and easier to handle than the free bases. nih.govrsc.org

To synthesize 3-benzyl-5-phenylpyrazin-2(1H)-one via this route, phenylglyoxal (B86788) would serve as the 1,2-dicarbonyl compound and 2-amino-3-phenylpropanamide (B101563) (phenylalaninamide) as the α-amino amide. The condensation of these two precursors would lead to the desired product. The regioselectivity of the condensation can be an issue with unsymmetrical 1,2-dicarbonyls. nih.govrsc.org However, in the case of phenylglyoxal, the reaction with an α-amino amide is expected to yield the 5-phenyl-substituted pyrazinone.

Recent studies have explored optimizing reaction conditions, including the use of different bases and solvents, to improve yields and regioselectivity. beilstein-journals.org For instance, the use of tetraalkylammonium hydroxide has been reported as a beneficial modification. beilstein-journals.org

Table 1: Examples of 2(1H)-Pyrazinone Synthesis via Condensation of α-Amino Amides and 1,2-Dicarbonyl Compounds

| α-Amino Amide | 1,2-Dicarbonyl Compound | Product | Reference |

| Alanine amide | Phenylglyoxal | 3-Methyl-5-phenylpyrazin-2(1H)-one | beilstein-journals.org |

| Phenylalanine amide | Glyoxal | 3-Benzylpyrazin-2(1H)-one | rsc.org |

| Leucinamide | 2,3-Butanedione | 3-Isobutyl-5,6-dimethylpyrazin-2(1H)-one | nih.gov |

An alternative strategy involves the reaction of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide or an α-aminoacetyl halide. nih.govrsc.org This method builds the pyrazinone ring by first forming an intermediate ketoamide, which then undergoes cyclization upon treatment with a nitrogen source like ammonia (B1221849). nih.govrsc.org Air oxidation of the resulting dihydropyrazine (B8608421) furnishes the aromatic pyrazinone. nih.govrsc.org

For the synthesis of 3-benzyl-5-phenylpyrazin-2(1H)-one, this would entail the condensation of an α-amino ketone bearing a phenyl group with a suitable acyl halide. A more versatile variation of this method involves reacting an α-amino ketone with a glyoxylic acid derivative, using ammonium (B1175870) acetate (B1210297) as the nitrogen source for the cyclization step. rsc.org This approach has been successfully extended to the synthesis of 3,5-diaryl-2(1H)-pyrazinones under microwave irradiation. rsc.org

A general and widely used method for preparing 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govrsc.org The α-aminonitrile, typically synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source, provides the N-1 and C-6 atoms of the pyrazinone core. nih.govrsc.org The subsequent cyclization with oxalyl chloride or bromide introduces the two halogen atoms at positions 3 and 5.

While this method directly yields dihalogenated pyrazinones, these can serve as versatile intermediates. The halogens can be subsequently displaced by various nucleophiles to introduce diversity at these positions. For instance, a 3-benzyl-5-chloro-2(1H)-pyrazinone could potentially be synthesized starting from the appropriate α-aminonitrile derived from benzylamine. Further functionalization at the 5-position could then be explored. The use of microwave irradiation has been shown to significantly accelerate this cyclization reaction. diva-portal.orgmdpi.comresearchgate.net

The mechanism involves the initial acylation of the α-aminonitrile, followed by cyclization to a pyrazine-2,3-dione intermediate, which then reacts with the excess oxalyl halide to yield the dihalopyrazinone. nih.govrsc.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. The Ugi four-component condensation has been adapted for the synthesis of pyrazinones. jst.go.jpresearchgate.netacs.org In one strategy, an arylglyoxal, a glyoxylic acid, an isocyanide, and a primary amine are combined to form an intermediate that cyclizes in the presence of ammonia to yield a polysubstituted pyrazinone-6-carboxamide. rsc.org

A more recent development involves an Ugi reaction followed by a deprotection/cyclization strategy. researchgate.net For example, an N-Boc protected amino acid can be used as the carboxylic acid component. After the Ugi condensation, treatment with an acid like TFA removes the Boc protecting group, initiating a spontaneous cyclization to the pyrazinone ring. rsc.org This approach allows for the rapid assembly of diverse pyrazinone frameworks. acs.org

Table 2: Multi-Component Reaction Strategies for Pyrazinone Synthesis

| Reaction Type | Components | Key Features | Reference |

| Ugi/Davidson Cyclization | Arylglyoxal, glyoxylic acid, isocyanide, primary amine, ammonia | Forms pyrazinone-6-carboxamides | rsc.org |

| Ugi/Deprotection/Cyclization | N-Boc amino acid, aldehyde, isocyanide, amine | Convergent and allows for skeletal diversity | researchgate.netacs.org |

| Passerini/Deprotection/Migration/Oxidation/Cyclization | N-Fmoc α-amino aldehyde, N-Boc α-amino acid, isocyanide | Leads to 3,5,6-trisubstituted-2(1H)-pyrazinones | rsc.org |

The synthesis of 3,6-disubstituted 2(1H)-pyrazinones can also be accomplished starting from 2-chloro ketone oximes and α-amino acid esters. nih.govrsc.orgresearchgate.net This method involves the formation of an N-(2-oximinoalkyl)-amino acid ester intermediate. nih.gov Subsequent chemical transformations, including saponification of the ester, conversion of the oxime to a ketone, re-esterification, and finally treatment with ammonia followed by oxidation, lead to the desired pyrazinone. nih.gov This multi-step sequence allows for the construction of the pyrazinone ring through the formation of the N-1 to C-2 and N-4 to C-5 bonds. nih.govrsc.org

Ring Transformations of Mesoionic Oxazole (B20620) Precursors

A novel approach to synthesizing 2(1H)-pyrazinones involves the ring transformation of mesoionic 1,3-oxazolium-5-olates. rsc.orgjst.go.jpudg.edu This method utilizes a base-mediated reaction of the mesoionic oxazoles with reagents containing an active methylene (B1212753) group, such as p-toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. rsc.orgjst.go.jp The reaction proceeds through an initial nucleophilic attack of the carbanion on the C-2 position of the oxazole ring, leading to ring opening, subsequent cyclization, and autooxidation to yield the 2(1H)-pyrazinone. jst.go.jpjst.go.jp This strategy is notable for its operational simplicity, mild reaction conditions, and the ready availability of the starting mesoionic oxazoles, which can be prepared in one step from N-acyl-N-alkylglycines. jst.go.jp

This unique ring transformation has been shown to be a general method, providing a convenient route to densely functionalized 2(1H)-pyrazinones in moderate to high yields. jst.go.jp The reaction of mesoionic oxazoles with TosMIC can sometimes lead to the formation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as side products. jst.go.jp

Synthesis from Diketopiperazines (2,5-Piperazinediones)

A well-established method for the synthesis of 2(1H)-pyrazinones utilizes diketopiperazines, also known as 2,5-piperazinediones, as readily available starting materials. rsc.orgudg.edunih.gov Diketopiperazines can be easily prepared, for instance, by the dehydration of amino acids. rsc.orgudg.edunih.gov The classical approach, first developed in 1947, involves the conversion of diketopiperazines into chlorosubstituted pyrazines by heating with phosphoryl chloride. rsc.orgudg.edunih.gov The resulting 2-chloropyrazine (B57796) is then transformed into the corresponding 2(1H)-pyrazinone through treatment with an alkali or by a two-step process involving sodium ethoxide followed by hydrolysis with hydrochloric acid. rsc.orgnih.gov

Initially, this method was applied to symmetrical diketopiperazines, yielding pyrazinones with identical substituents at the C-3 and C-6 positions. rsc.orgnih.gov For example, DL-alanine anhydride (B1165640) and DL-isoleucine anhydride were used to produce 3,6-dimethyl-2(1H)-pyrazinone and 3,6-(di-sec-butyl)-2(1H)-pyrazinone, respectively. rsc.orgnih.gov The methodology was later extended to unsymmetrical diketopiperazines, allowing for the synthesis of pyrazinones with different substituents. rsc.orgnih.gov A direct transformation of a diketopiperazine to a 2(1H)-pyrazinone by exposure to phosphoryl chloride has also been reported. rsc.orgnih.gov

Modification of Existing Pyrazine (B50134) Scaffolds

The synthesis of substituted 2(1H)-pyrazinones can also be achieved by modifying an existing pyrazine ring system. rsc.org One common strategy involves the use of 3,5-dihalo-2(1H)-pyrazinones as versatile building blocks. rsc.orgnih.gov These dihalogenated pyrazinones can be selectively derivatized at different positions. The C-3 position, being an imidoyl chloride, is susceptible to nucleophilic addition/elimination reactions, allowing for the introduction of various nucleophiles. rsc.orgnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effectively employed to introduce aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at the C-3 and C-5 positions of the pyrazinone ring. rsc.orgnih.gov For instance, a substituent at C-5 can be introduced via a Suzuki-Miyaura cross-coupling using a suitable boronic acid pinacol (B44631) ester. rsc.orgnih.gov Similarly, 5-bromo-2(1H)-pyrazinone can serve as a starting material for the incorporation of various substituents at the C-5 position through palladium-catalyzed reactions. rsc.orgnih.gov

Another approach involves the synthesis of a 3-chloro-5-methyl-2(1H)-pyrazinone intermediate, which can then be further functionalized. rsc.org This highlights the utility of halogenated pyrazinone intermediates in building molecular complexity.

Stereoselective and Regioselective Synthesis of Substituted Pyrazinones

The controlled synthesis of specific isomers is a critical aspect of preparing biologically active molecules. In the context of pyrazinones, both stereoselective and regioselective methods have been developed.

A notable example of stereoselective synthesis involves the cyclization of (S,S)-α-[(1-phenylethyl)amino]-α-(2-iodophenyl)acetonitrile with oxalyl chloride to yield an atropisomeric pyrazinone, (aS,S)-6-(2-α-iodophenyl)-3,5-dichloro-1-(1-phenylethyl)-2(1H)-pyrazinone. nih.gov This reaction demonstrates a transfer of chirality from the starting material to the final product. nih.gov The stability of the resulting atropisomers can be influenced by the nature of the substituents on the aromatic ring. nih.gov

Regioselective synthesis is crucial when constructing pyrazinones with distinct substituents at different positions. One of the most widely used methods for regioselective pyrazinone synthesis is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a reaction first described by R. G. Jones. udg.edu When using unsymmetrical dicarbonyl compounds like α-ketoaldehydes, this reaction often yields the 3,5-disubstituted-2-hydroxypyrazine as the major product, which is somewhat counterintuitive. beilstein-journals.org The regioselectivity of this condensation can be influenced by reaction parameters such as the base used and the rate of its addition. beilstein-journals.org For instance, using tetraalkylammonium hydroxide as the base has been shown to affect the regioselectivity and yield. beilstein-journals.org

Other regioselective methods include the reaction of 1,3-diketones with arylhydrazines to form substituted pyrazoles, a related class of heterocycles, where the choice of solvent can significantly impact the regioselectivity. organic-chemistry.org Similarly, regioselective syntheses of pyridazines from tetrazines and alkynyl sulfides have been reported. rsc.org While not directly for pyrazinones, these strategies for controlling regioselectivity in related heterocyclic systems offer valuable insights.

Introduction of Benzyl (B1604629) and Phenyl Moieties

The presence of benzyl and phenyl groups at specific positions of the pyrazinone ring is a common feature in many biologically active analogues. Therefore, targeted synthetic strategies for their incorporation are essential.

Strategies for Benzyl Group Incorporation at C-3

Several methods exist for introducing a benzyl group at the C-3 position of the pyrazinone core. One approach involves starting with an N-benzyl-N′-(2,2-dimethoxyethyl)oxamide, which is prepared from the reaction of diethyl oxalate (B1200264) with 2,2-dimethoxyethylamine followed by reaction with benzylamine. rsc.orgnih.gov This intermediate can then be cyclized to form the pyrazinone ring with the benzyl group at the desired position.

Another strategy involves the modification of a pre-existing pyrazinone scaffold. For example, 3,5-dihalo-2(1H)-pyrazinones can be selectively derivatized. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions are particularly useful for introducing a benzyl group at the C-3 position. rsc.org Additionally, nucleophilic aromatic substitution reactions on a 3-chloro-pyrazinone can be employed, where an appropriate benzyl nucleophile displaces the chlorine atom. udg.edu

More recently, a transition-metal-free photocatalytic method has been developed for the direct benzylation of heterocycles, including quinoxalin-2(1H)-ones, using benzyl halides. researchgate.net This approach offers a mild and oxidant-free alternative for C-3 benzylation.

Strategies for Phenyl Group Incorporation at C-5

The introduction of a phenyl group at the C-5 position of the pyrazinone ring is a key step in the synthesis of 3-benzyl-5-phenylpyrazin-2(1H)-one. A common and versatile method is the condensation of an α-amino acid amide with an α-ketoaldehyde, specifically phenylglyoxal. beilstein-journals.org This reaction, when carried out with an appropriate amino acid amide, will lead to a 5-phenyl substituted pyrazinone. beilstein-journals.org

Another powerful technique for introducing a phenyl group at C-5 is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This involves the reaction of a 5-halo-2(1H)-pyrazinone, such as 5-bromo-2(1H)-pyrazinone, with a phenylboronic acid derivative in the presence of a palladium catalyst. rsc.orgnih.gov This method is highly efficient and allows for the introduction of a wide variety of substituted phenyl groups.

Furthermore, 3,5-diaryl-2(1H)-pyrazinones can be synthesized by reacting an arylglyoxylic acid with an amino compound, with the cyclization often facilitated by microwave irradiation. rsc.orgudg.edunih.gov This approach provides a direct route to pyrazinones with aryl groups at both the C-3 and C-5 positions.

Palladium-Catalyzed Coupling Reactions for Arylation/Benzylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of 3-substituted-2(1H)-pyrazinones. These methods, particularly the Suzuki and Negishi reactions, allow for the introduction of aryl and benzyl groups onto the pyrazinone core, starting from halogenated or sulfonyloxy-substituted precursors. rsc.orgkuleuven.benih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, has been successfully applied to the synthesis of 3-(hetero)aryl-2(1H)-pyrazinones from 3,5-dichloro-2(1H)-pyrazinones. kuleuven.be This methodology can be extended to create a variety of substituted pyrazinones. For instance, 2-amino-5-bromopyrazine (B17997) can react with arylboronic acids to yield the corresponding 5-aryl-2-aminopyrazines. rsc.org Although the direct Suzuki coupling of a benzylboronic acid to a halopyrazinone to form 3-benzyl-5-phenylpyrazin-2(1H)-one is a feasible strategy, specific examples in the literature for this exact transformation are not extensively detailed. However, the general applicability of this reaction is well-established for similar structures. rsc.orgnih.gov

The Negishi coupling offers another versatile route, utilizing organozinc reagents which are known for their high reactivity and functional group tolerance. nih.govpsu.edubeilstein-journals.org This reaction has been employed in the synthesis of various substituted pyrazines. For example, nickel- or palladium-catalyzed Negishi cross-coupling of pyrazine triflates with alkyl and arylzinc halides has been shown to produce 5-alkylpyrazines in good yields. rsc.org The application of this method to a suitable 3-halo-5-phenylpyrazin-2(1H)-one with a benzylzinc reagent would be a direct approach to obtaining the target compound.

The following table summarizes representative palladium-catalyzed coupling reactions for the synthesis of substituted pyrazines and related heterocycles, illustrating the general conditions and scope of these methodologies.

Table 1: Representative Palladium-Catalyzed Coupling Reactions for Pyrazine Functionalization

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 3,5-Dichloro-2(1H)-pyrazinone | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-Aryl-5-chloro-2(1H)-pyrazinone | 45-85 | kuleuven.be |

| 2-Amino-5-bromopyrazine | Methoxy- and chloropyridyl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | DME | 2-Amino-5-(pyridyl)pyrazine | 40-60 | rsc.org |

| 2-Chloro-6-iodopyrazine | Acetylenic zinc reagent | Pd(dba)₂/P(2-furyl)₃ | - | THF | 2-Chloro-6-(alkynyl)pyrazine | 71 | rsc.org |

| Pyrazine triflate | Alkyl/Arylzinc halides | NiCl₂(dppp) | - | THF | 5-Alkyl/Aryl-2,3-dimethylpyrazine | 62-85 | rsc.org |

| 4-Iodopyrazole | Phenylzinc bromide | Pd(dppf)Cl₂ | - | THF | 4-Phenylpyrazole | 87 | beilstein-journals.org |

Methodological Advancements in Target Compound Synthesis

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing environmental impact, and accelerating the drug discovery process. Microwave-assisted synthesis and green chemistry principles are at the forefront of these developments.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for the rapid and efficient preparation of a wide range of heterocyclic compounds, including pyrazinones and their derivatives. researchgate.netmdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. lifesciencesite.comconnectjournals.com

For the synthesis of pyrazinone-related structures, microwave assistance has been successfully applied in various reaction types, including condensation and cross-coupling reactions. For example, the synthesis of pyrazolo[1,5-a]pyrimidines from an enaminone and aminopyrazoles has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times dropping from hours to minutes and yields increasing. lifesciencesite.com Similarly, the preparation of substituted chalcone (B49325) derivatives, which can be precursors to various heterocycles, demonstrates a significant rate enhancement and yield improvement with microwave heating. connectjournals.com

While a specific microwave-assisted protocol for the synthesis of 3-benzyl-5-phenylpyrazin-2(1H)-one is not explicitly documented, the general success of this technology in the synthesis of related heterocyclic systems suggests its high potential for this target molecule. A hypothetical microwave-assisted Suzuki or Negishi coupling would be expected to proceed with greater efficiency than its conventionally heated counterpart.

The following table compares conventional and microwave-assisted synthesis for related heterocyclic compounds, highlighting the advantages of microwave irradiation.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Heterocyclic Compounds

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of pyrazolo[1,5-a]pyrimidines | 6-8 h, 70-82% | 15-25 min, 85-94% | lifesciencesite.com |

| Synthesis of chalcone derivatives | 16-18 h, 50-58% | 12-15 min, 80-87% | connectjournals.com |

| Synthesis of 2-aminopyrimidine (B69317) derivative | 7 h, 85% | 1 h, 95% | lifesciencesite.com |

| Synthesis of 5-monosubstituted hydantoins | Not specified | 15 min (cyclization step) | beilstein-journals.org |

| Synthesis of 1,3,4-oxadiazole (B1194373) derivatives | Not specified | Shorter reaction times and higher yields | mdpi.com |

Green Chemistry Approaches in Pyrazinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. um-palembang.ac.idjocpr.com Key aspects of green chemistry include the use of environmentally benign solvents, the development of atom-economical reactions, and the use of catalytic rather than stoichiometric reagents. um-palembang.ac.idprimescholars.com

In the context of pyrazinone synthesis, several green chemistry approaches have been explored. One promising strategy is the use of deep eutectic solvents (DESs) as a replacement for volatile and often hazardous organic solvents. dntb.gov.uaresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are often biodegradable, non-toxic, and can be derived from renewable resources. The synthesis of 2-pyrazinones has been successfully demonstrated in a choline (B1196258) chloride/glycerol-based deep eutectic solvent. dntb.gov.ua

Another green approach involves the use of water as a reaction solvent. A microwave-assisted, two-step, one-pot synthesis of hydantoins, which share some structural similarities with pyrazinones, has been developed using water as the solvent. beilstein-journals.org This method avoids the use of organic solvents and allows for a more sustainable process.

The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is also a central tenet of green chemistry. jocpr.comprimescholars.com Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. While many named reactions for pyrazinone synthesis may not be perfectly atom-economical, the use of catalytic methods, such as the palladium-catalyzed couplings discussed earlier, is a step towards greener synthesis as it reduces the amount of waste generated from stoichiometric reagents. um-palembang.ac.id The development of synthetic routes that maximize atom economy, such as tandem reactions where multiple bonds are formed in a single operation, is an active area of research in pyrazinone chemistry. researchgate.net

Chemical Reactivity and Derivatization of 3 Benzyl 5 Phenylpyrazin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazinone Ring

The pyrazinone ring system exhibits a distinct reactivity pattern towards electrophiles and nucleophiles. The electron-withdrawing nature of the amide carbonyl and the ring nitrogen atoms renders the carbon atoms of the heterocyclic core electron-deficient, influencing the site of substitution.

Electrophilic Substitution: Direct electrophilic substitution on the pyrazinone ring is challenging due to its electron-deficient character. However, reactions can be achieved under specific conditions. For instance, studies on analogous 1-alkyl-5-phenylpyrazin-2(1H)-ones have shown that electrophilic nitration can occur at the C-3 position. This transformation is typically carried out using reagents like tert-butyl nitrite (B80452) under oxidative conditions. The reaction proceeds via a radical addition mechanism at the electron-rich aromatic region, leading to the C-3 nitrated product.

While direct electrophilic attack on the pyrazinone ring is limited, the appended phenyl and benzyl (B1604629) rings readily undergo classical electrophilic aromatic substitution. byjus.commasterorganicchemistry.combyjus.com The reactivity and regioselectivity of these reactions are governed by the existing substituents. masterorganicchemistry.com The pyrazinone moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta position of the benzyl ring and the C-5 phenyl ring. Standard electrophilic reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation can be employed to functionalize these aromatic side chains. byjus.combyjus.com

Nucleophilic Substitution: The electron-deficient nature of the pyrazinone ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). bits-pilani.ac.in While there are no direct examples of nucleophilic substitution on the unsubstituted 3-benzyl-5-phenylpyrazin-2(1H)-one, the introduction of a good leaving group, such as a halogen, at positions C-3 or C-5 would render the molecule highly susceptible to displacement by various nucleophiles. nih.govrsc.org A common strategy involves the halogenation of the pyrazinone core, for example, using thionyl chloride to yield a chloro-intermediate, which can then be substituted by nucleophiles like amines. This two-step process of halogenation followed by nucleophilic substitution is a versatile method for introducing diverse functional groups onto the pyrazinone scaffold.

Oxidation and Reduction Pathways of the Pyrazinone Core

The pyrazinone core can undergo both oxidation and reduction, leading to significant structural changes.

Oxidation: The pyrazinone ring is susceptible to oxidation. One common pathway involves the formation of N-oxides by treating the pyrazinone with oxidizing agents like hydrogen peroxide. More complex oxidative pathways have also been observed, particularly in metabolic studies of related pyrazinone-containing molecules. For example, enzymatic or peroxide-mediated oxidation of the double bond at the C5-C6 position can form a reactive epoxide intermediate. acs.org This epoxide can lead to ring-opening and subsequent rearrangement, transforming the six-membered pyrazinone into a five-membered imidazole (B134444) or oxazole (B20620) derivative. acs.orgnih.govscispace.com Another potential oxidative transformation is the generation of an electrophilic imine-methide intermediate through a two-electron oxidation of the pyrazinone moiety, which can then be trapped by nucleophiles. acs.org

Reduction: The pyrazinone core can be reduced to corresponding piperazinone or dihydropyrazinone derivatives. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can reduce the double bond within the pyrazinone ring. nih.govencyclopedia.pub For example, the reduction of pyrazinone nucleosides to piperazin-2-one (B30754) nucleosides has been reported. nih.govrsc.org This transformation from a planar, aromatic-like system to a saturated, three-dimensional piperazinone structure significantly alters the molecule's shape and properties.

Functional Group Transformations and Side-Chain Modifications

The peripheral functional groups and side chains of 3-benzyl-5-phenylpyrazin-2(1H)-one provide numerous handles for derivatization.

N-1 Alkylation and Arylation: The nitrogen at the N-1 position is an amide nitrogen and can be deprotonated with a suitable base and subsequently alkylated. A variety of substituents can be introduced at this position, including substituted benzyl groups, alkyl chains, and other functionalized moieties, demonstrating the versatility of this position for modification.

Side-Chain Modifications: The benzyl group at C-3 and the phenyl group at C-5 are key sites for introducing structural diversity. While the parent compound has a benzyl group, the closely related 3-amino-5-phenylpyrazin-2-amine serves as a versatile precursor for modifying the C-3 position. The amino group can act as a nucleophile, reacting with a wide range of electrophiles to form amides, ureas, and other derivatives, effectively creating new side chains at this position. epo.orggoogle.com

Furthermore, the phenyl ring at C-5 can be elaborated using cross-coupling reactions. For instance, starting from a 5-bromo-3-benzylpyrazin-2-amine precursor, Suzuki coupling with various boronic acids allows for the introduction of substituted phenyl rings and other aryl or heteroaryl groups at the C-5 position. This highlights a powerful method for side-chain extension and functionalization.

Annulation Reactions and Fused Heterocycle Formation (e.g., Pyrrolopyrazinones)

Annulation reactions starting from the pyrazinone scaffold provide a pathway to complex, fused heterocyclic systems, which are prevalent in many biologically active natural products.

Imidazo[1,2-a]pyrazinones: A significant derivatization of the pyrazinone core is the construction of fused imidazo[1,2-a]pyrazinone systems. This is typically achieved by starting with the corresponding 3-amino-pyrazinone derivative. Condensation of 3-amino-5-phenyl-pyrazin-2-amine with an α-keto acid or its equivalent initiates a cyclization reaction that forms the imidazole ring, resulting in a tricyclic imidazo[1,2-a]pyrazin-3(7H)-one structure. google.com This annulation reaction is a key step in the synthesis of coelenterazine (B1669285) analogues and other important chemiluminescent and fluorescent probes.

Pyrrolo[1,2-a]pyrazinones: The synthesis of pyrrolopyrazinones, a structural motif found in numerous bioactive alkaloids like peramine (B34533) and longamide B, can also be achieved starting from a pyrazinone core. mdpi.combeilstein-journals.org One strategy involves the reaction of a pyrazinone with a biselectrophilic partner. For example, condensation of a pyrazinone with a 2-chloroacrolein (B1216256) derivative in the presence of a base can lead to the formation of the fused pyrrole (B145914) ring, yielding a pyrrolo[1,2-a]pyrazinone. encyclopedia.pubmdpi.com Another approach involves reacting a pyrazinone with diethyl ethoxymethylene malonate to form an enamine intermediate, which is then cyclized using a strong base like lithium bis(trimethylsilyl)amide (LHMDS) to afford hydroxy-substituted pyrrolopyrazinones. encyclopedia.pubmdpi.com These methods demonstrate the utility of the pyrazinone platform for building complex, fused heterocyclic architectures. nih.govnih.gov

Advanced Structural Analysis of 3 Benzyl 5 Phenylpyrazin 2 1h One

Spectroscopic Methodologies for Elucidating Molecular Architecture

Spectroscopic analysis is fundamental to confirming the molecular structure of 3-Benzyl-5-phenylpyrazin-2(1H)-one and its tautomeric form, 3-benzyl-5-phenylpyrazin-2-ol. High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of the compound's elemental composition.

High-Resolution Mass Spectrometry (HRMS): Analysis using HRMS with electrospray ionization (ESI) confirms the molecular formula of the compound as C₁₇H₁₄N₂O. The experimentally observed mass-to-charge ratio ([M+H]⁺) aligns precisely with the calculated theoretical value, validating the molecular weight and elemental makeup. doi.orgfda.gov.twjfda-online.comresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄N₂O |

| Calculated [M+H]⁺ | 263.1179 |

| Observed [M+H]⁺ | 263.1184 doi.org |

| Ionization Mode | ESI |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: NMR and IR spectroscopy are crucial for distinguishing between the two possible tautomers: the lactam form (3-benzyl-5-phenylpyrazin-2(1H)-one) and the lactim or enol form (3-benzyl-5-phenylpyrazin-2-ol).

¹H NMR Spectroscopy: The lactam form would be expected to show a characteristic signal for the N-H proton, typically a broad singlet. In contrast, the 2-ol tautomer would exhibit a sharp singlet for the phenolic O-H proton. The chemical shifts of the protons on the pyrazine (B50134) ring and the benzyl (B1604629) group would also differ slightly between the two forms due to changes in electron density and aromaticity.

¹³C NMR Spectroscopy: A key differentiator in ¹³C NMR is the signal for the C2 carbon. In the lactam form, this carbon is a carbonyl (C=O) and would resonate at a downfield chemical shift (typically ~155-165 ppm). In the 2-ol form, this carbon is part of a C-O bond within an aromatic ring and would appear at a different, characteristically aromatic, chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators for each tautomer. The lactam form would display a strong absorption band for the carbonyl (C=O) stretch, usually in the 1650-1680 cm⁻¹ region. It would also show an N-H stretching vibration. The 2-ol tautomer would lack the carbonyl peak but would instead show a characteristic broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group.

X-ray Crystallography for Precise Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for 3-benzyl-5-phenylpyrazin-2(1H)-one is not prominently available in the reviewed literature, extensive crystallographic data exists for the closely related analogue, 3-Benzyl-5-bromo-pyrazin-2(1H)-one . This data provides a reliable model for the likely solid-state conformation and intermolecular interactions of the title compound.

The study of the bromo-derivative reveals that the molecule crystallizes in an orthorhombic space group. nih.gov In the solid state, molecules form hydrogen-bonded dimers. Specifically, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif. nih.govnih.gov These dimers are further organized into columns along the c-axis through π–π stacking interactions between the pyrazinone rings of adjacent dimers. nih.govnih.gov

The dihedral angle between the pyrazinone ring and the benzyl group's phenyl ring is significant, indicating a non-coplanar arrangement. nih.gov This twisted conformation minimizes steric hindrance between the two aromatic systems.

Crystallographic Data for 3-Benzyl-5-bromo-pyrazin-2(1H)-one: nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₉BrN₂O |

| Crystal System | Orthorhombic |

| a (Å) | 12.0408 (16) |

| b (Å) | 24.273 (3) |

| c (Å) | 7.0428 (10) |

| V (ų) | 2058.4 (5) |

| Z | 8 |

| H-Bond Distance (N-H···O) | 2.760 (5) Å |

| π–π Stacking Distance | 3.544 Å |

| Pyrazinone-Benzene Dihedral Angle | 67.1 (2)° |

Conformational Analysis and Tautomerism of the Pyrazinone System (e.g., 2(1H)-one vs 2-ol)

The most significant structural aspect of 3-benzyl-5-phenylpyrazin-2(1H)-one is its existence in a tautomeric equilibrium between the lactam (2(1H)-one) and lactim (2-ol) forms.

Lactam-Lactim Tautomerism:

Research indicates that for many substituted 2-hydroxypyrazines, the hydroxy (lactim) form is significantly populated or even predominant. researchgate.netnih.gov This preference is largely driven by the gain in aromatic stabilization. The 2-ol tautomer possesses a fully aromatic pyrazine ring, which is a lower energy state compared to the non-aromatic diene system of the 2(1H)-one form. Synthetic procedures aimed at this class of compounds often yield the 2-hydroxypyrazine (B42338) isomer as the main product. nih.gov

In the solid state, as evidenced by the bromo-analogue, the molecule adopts the 2(1H)-one (lactam) form, which allows for the formation of stable, hydrogen-bonded dimers. nih.gov However, in solution, the equilibrium can be influenced by factors such as solvent polarity. beilstein-journals.org Spectroscopic evidence, particularly from NMR, is essential for determining the predominant tautomeric form under specific conditions.

Conformational Analysis: The conformation of the molecule is characterized by the rotational freedom of the benzyl and phenyl groups attached to the central pyrazinone core. As seen in the crystal structure of the bromo-analogue, steric hindrance forces the phenyl ring of the benzyl group to be twisted significantly out of the plane of the pyrazinone ring. nih.gov A similar non-planar arrangement is expected for the 5-phenyl substituent to minimize steric clash with the adjacent benzyl group and the pyrazinone ring itself. This twisted conformation is the most energetically favorable arrangement in the solid state and is likely to be maintained in solution.

Biological Activities and Proposed Mechanisms of Action in Vitro

Antimicrobial Efficacy Assessments

The antimicrobial properties of 3-Benzyl-5-phenylpyrazin-2(1H)-one and its derivatives have been investigated against a range of bacterial and fungal pathogens.

Antibacterial Activity

Derivatives of pyrazinones have been a focus of antimicrobial research. While some pyrazinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria, the specific compound 3-Benzyl-5-phenylpyrazin-2(1H)-one, and its direct benzyl (B1604629) derivatives, have demonstrated limited to no antibacterial activity in some studies. jst.go.jpnih.gov For instance, a study on N-substituted 3-aminopyrazine-2-amides found that benzyl derivatives did not exhibit any antibacterial effects against the tested strains. nih.gov In contrast, phenyl and alkyl derivatives in the same study did show activity, particularly against staphylococcal strains. nih.gov

However, other research has highlighted the potential of the broader pyrazinone class. For example, a novel pyrazinone derivative, 3-Phenylpyrazin-2(1H)-one, was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL. mdpi.com Another study on 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) demonstrated strong antimicrobial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with an in vitro MIC of 4 μg/ml. nih.gov This suggests that while the direct 3-benzyl-5-phenyl structure may lack broad antibacterial efficacy, modifications to the pyrazinone core can lead to potent antibacterial agents.

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 3-Benzyl-5-phenylpyrazin-2(1H)-one Derivatives | Various | No activity | nih.gov |

| 3-Phenylpyrazin-2(1H)-one | Staphylococcus aureus ATCC 6538 | 4 µg/mL | mdpi.com |

| 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | MRSA MW2 | 4 µg/mL | nih.gov |

| 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 μM | researchgate.net |

Antifungal Activity Spectrum

In contrast to its antibacterial profile, 3-Benzyl-5-phenylpyrazin-2(1H)-one derivatives have shown more promising results in terms of antifungal activity. nih.gov Studies on N-substituted 3-aminopyrazine-2-amides revealed that antifungal activity was observed across all structural subtypes, including benzyl derivatives. nih.gov The primary activity was noted against Trichophyton interdigitale and Candida albicans. nih.gov This suggests that the pyrazinone scaffold, even with a benzyl substitution, is a viable starting point for the development of antifungal agents. Other studies on related pyrazine (B50134) carboxamide derivatives have also reported antifungal activity against various fungal strains. researchgate.net

Role in Quorum Sensing and Microbial Communication Modulation

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that relies on the production and detection of signaling molecules called autoinducers. nih.gov This process regulates various bacterial behaviors, including virulence factor production and biofilm formation. nih.gov The inhibition of QS is considered a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. nih.gov While direct studies on the role of 3-Benzyl-5-phenylpyrazin-2(1H)-one in modulating quorum sensing are not extensively documented, the furanone class of compounds, which shares some structural similarities, has been investigated for its quorum sensing inhibition properties against pathogens like Pseudomonas aeruginosa. nih.gov This suggests a potential, yet unexplored, avenue for research into the bioactivity of pyrazinone derivatives.

Anticancer and Cytotoxic Potential in Cellular Models

The cytotoxic effects of 3-Benzyl-5-phenylpyrazin-2(1H)-one and its analogs have been evaluated against several cancer cell lines, revealing potential for anticancer applications. jst.go.jp

Inhibition of Proliferative Cell Lines

Research has shown that derivatives of 3-Benzyl-5-phenylpyrazin-2(1H)-one exhibit cytotoxic activity against various cancer cell lines. One study investigating 1,5,6-trisubstituted 2(1H)-pyrazinones found that compounds with a 1-benzyl and 6-phenyl group were among the most cytotoxic derivatives. jst.go.jp Specifically, these compounds showed activity against human oral squamous cell carcinoma (Ca9-22) and human gingival fibroblast (HGF) cell lines. jst.go.jp

Other studies have explored the anticancer potential of the broader pyrazinone class. For instance, some indolylpyrazine analogs have demonstrated potent anticancer activity against a variety of human cancer cell lines, including breast cancer cells. researchgate.net While direct data on the effect of 3-Benzyl-5-phenylpyrazin-2(1H)-one on rhabdomyosarcoma and HepG2 cell lines is limited, a study on structurally related 3-aminopyrazine-2-carboxamides did evaluate the cytotoxicity of its most active antimicrobial compounds in the HepG2 cancer cell line. nih.gov Rhabdomyosarcoma is a common soft tissue sarcoma in children, and cell lines such as RD and RH30 are used in research to investigate potential therapies. nih.govmdpi.commdpi.com

| Compound Series | Cell Line | Activity | Source |

|---|---|---|---|

| 1,5,6-Trisubstituted 2(1H)-Pyrazinones (with 1-benzyl and 6-phenyl groups) | Ca9-22, HSC-2 | High cytotoxicity | jst.go.jp |

| Indolylpyrazine analogs | Breast cancer cells | Potent anticancer activity | researchgate.net |

| N-substituted 3-aminopyrazine-2-amides (active antimicrobial compounds) | HepG2 | Evaluated for cytotoxicity | nih.gov |

Modulation of Cellular Processes

The mechanism by which pyrazinone derivatives exert their cytotoxic effects is an area of active investigation. One proposed mechanism is the disruption of tubulin polymerization. Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division and other cellular processes. nih.gov Inhibitors of tubulin polymerization can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). nih.gov

While direct evidence for 3-Benzyl-5-phenylpyrazin-2(1H)-one's effect on tubulin polymerization is not explicitly detailed, other heterocyclic compounds with similar structural motifs have been shown to act as tubulin inhibitors by binding to the colchicine (B1669291) binding site. nih.govnih.gov For example, a novel class of 1,2-dihydropyrido[3,4-b]pyrazines was found to inhibit tubulin polymerization. nih.gov This suggests that the pyrazinone core of 3-Benzyl-5-phenylpyrazin-2(1H)-one could potentially interact with tubulin, leading to its observed cytotoxic effects.

Enzyme and Receptor Modulatory Profiles

There is no published research detailing the modulatory effects of 3-Benzyl-5-phenylpyrazin-2(1H)-one on the specific enzymes and receptors outlined below.

Kinase Inhibitory Activity (e.g., Akt, p38α MAPK, PI3K/HDAC, PDGFR, RTK VEGF-R2, Reverse Transcriptase)

No studies were found that investigated the inhibitory activity of 3-Benzyl-5-phenylpyrazin-2(1H)-one against the specified kinases. Research on other molecular classes has identified inhibitors for these targets. For instance, platelet-derived growth factor receptors (PDGFRs), a family of receptor tyrosine kinases (RTKs), are known targets for various inhibitors in cancer therapy, but no link to the compound has been established. nih.govdiva-portal.orgmdpi.comeurofinsdiscovery.commedchemexpress.com Similarly, the PI3K/Akt pathway is a crucial signaling cascade in cell survival and proliferation, and while it is a target of many research efforts, none have involved 3-Benzyl-5-phenylpyrazin-2(1H)-one. mdpi.com

Protease Inhibitory Activity (e.g., HCV NS3 Protease, Thrombin, Tissue Factor VIIa Complex)

There is no available data on the inhibitory effects of 3-Benzyl-5-phenylpyrazin-2(1H)-one on proteases such as the Hepatitis C Virus (HCV) NS3/4A serine protease, thrombin, or the Tissue Factor VIIa complex. The HCV NS3/4A protease is a well-established target for antiviral drug development, with numerous potent inhibitors identified, yet none of these studies mention the specific compound of interest. nih.govmdpi.commedchemexpress.comsemanticscholar.orgrcsb.org

Investigation of Other In Vitro Pharmacological Activities

Beyond the specific targets mentioned above, no other in vitro pharmacological activities have been documented for 3-Benzyl-5-phenylpyrazin-2(1H)-one. While related pyrazinone derivatives have been synthesized and evaluated for activities such as cytotoxic and antimycobacterial effects, this data cannot be extrapolated to 3-Benzyl-5-phenylpyrazin-2(1H)-one. jst.go.jpmdpi.com

Structure Activity Relationship Sar Studies of 3 Benzyl 5 Phenylpyrazin 2 1h One Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of 3-benzyl-5-phenylpyrazin-2(1H)-one derivatives can be significantly altered by modifying the substituents on the pyrazine (B50134) core, the benzyl (B1604629) ring, and the phenyl ring. Research into related pyrazine and other heterocyclic structures provides a framework for understanding these effects.

In studies on N-substituted 3-aminopyrazine-2-carboxamides, the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the antimicrobial spectrum. For instance, while phenyl and alkyl derivatives showed antibacterial activity, the corresponding benzyl derivatives were found to be inactive. nih.gov However, antifungal activity was observed across all structural subtypes. nih.gov This suggests that the increased flexibility and steric bulk of the benzyl group, compared to a directly attached phenyl ring, can be detrimental to antibacterial efficacy in that specific scaffold.

For imidazo[1,5-a]pyrazine (B1201761) derivatives designed as c-Src inhibitors for acute ischemic stroke, modifications to an aniline (B41778) ring attached to the core demonstrated clear SAR trends. The introduction of a methyl group at the ortho-position of the aniline phenyl ring significantly enhanced inhibitory activity. sci-hub.se This effect was even more pronounced with 2,6-dimethyl substitution. sci-hub.se The methyl group could be substituted with a chlorine atom without a loss of activity, but smaller groups like fluorine or bulkier ones like methoxy (B1213986) led to decreased activity. sci-hub.se This indicates a specific steric and electronic requirement in the binding pocket.

Furthermore, in a series of 1-benzyl-1H-1,2,3-triazole-4-carboxamides, compounds with electron-donating groups on both the benzyl ring (A ring) and a second phenyl ring (D ring) exhibited improved cytotoxic activity against the A-549 lung cancer cell line compared to the reference standard. researchgate.net This highlights the importance of electronic effects on biological efficacy. The amide moiety structure has also been shown to significantly influence the biological activity of acylated 1,2,4-triazol-5-amines, affecting both inhibitory potency and selectivity against serine proteases. nih.gov

Table 1: Impact of Substituent Modifications on Biological Activity

| Scaffold | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| N-Substituted 3-Aminopyrazine-2-carboxamides | Replacement of Phenyl/Alkyl with Benzyl | Loss of antibacterial activity | nih.gov |

| Imidazo[1,5-a]pyrazine Derivatives | ortho-Methyl on aniline ring | Significantly enhanced c-Src inhibition | sci-hub.se |

| Imidazo[1,5-a]pyrazine Derivatives | 2,6-Dimethyl on aniline ring | Greater enhancement of c-Src inhibition | sci-hub.se |

| Imidazo[1,5-a]pyrazine Derivatives | ortho-Fluoro or ortho-Methoxy on aniline ring | Decreased c-Src inhibition | sci-hub.se |

| 1-Benzyl-1,2,3-triazole-4-carboxamides | Electron-donating groups on phenyl rings | Improved cytotoxicity | researchgate.net |

| Acylated 1,2,4-triazol-5-amines | Alteration of the amide moiety | Influenced inhibitory potency and selectivity | nih.gov |

Positional Effects of Functional Groups on Activity and Selectivity

The specific placement of functional groups on the aromatic rings of 3-benzyl-5-phenylpyrazin-2(1H)-one derivatives is a critical determinant of their activity and selectivity.

Studies on 3-aminopyrazine-2-carboxamides revealed distinct positional effects. Benzyl derivatives with a single substituent on the benzene (B151609) ring at either the 3- or 4-position showed weak antimycobacterial activity. nih.gov In contrast, benzyl derivatives with two substituents (e.g., 2,4-dimethoxy or 3,4-dichloro) were inactive. nih.gov This suggests that for this particular scaffold, increasing substitution on the benzyl ring is detrimental to activity.

In the context of cytotoxic 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives, the position of substituents on the D-ring (a phenyl ring) had a clear impact on activity. The observed order of decreasing cytotoxicity was 3-OPh > 3-OMe > 4-OMe > 3,4,5-triOMe > 4-H. researchgate.net This demonstrates a preference for phenoxy or methoxy groups, particularly at the 3-position.

For imidazo[1,5-a]pyrazine-based c-Src inhibitors, the position of substituents on an aniline ring was investigated. While ortho-substitution proved critical for enhancing activity, adding a methyl group to the 4-position of the aniline phenyl ring did not alter the compound's inhibitory effect, suggesting the 4-position is less sensitive to modification or points towards a solvent-exposed region in the binding site. sci-hub.se

Table 2: Positional Effects of Functional Groups on Biological Activity

| Scaffold | Substituent Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| 3-Aminopyrazine-2-carboxamides | Monosubstitution (3- or 4-position) on benzyl ring | Weak antimycobacterial activity | nih.gov |

| 3-Aminopyrazine-2-carboxamides | Disubstitution (e.g., 2,4- or 3,4-) on benzyl ring | Inactive | nih.gov |

| 1-Benzyl-1,2,3-triazole-4-carboxamides | 3-Phenoxy on D-ring | Most potent cytotoxicity | researchgate.net |

| 1-Benzyl-1,2,3-triazole-4-carboxamides | 4-Methoxy on D-ring | Less potent than 3-OPh or 3-OMe | researchgate.net |

| Imidazo[1,5-a]pyrazine Derivatives | 4-Methyl on aniline ring | No change in c-Src inhibitory activity | sci-hub.se |

Stereochemical Influence on Biological Interactions

Stereochemistry can have a profound impact on the biological activity of chiral molecules by influencing how they interact with their biological targets. For derivatives of the 3-benzyl-5-phenylpyrazin-2(1H)-one scaffold, the introduction of a chiral center, for example at the benzylic methylene (B1212753) bridge, can lead to stereoisomers with distinct pharmacological profiles.

In the development of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors based on a 2-aminopyrazine (B29847) core, alkylation of the benzylic position was explored as a strategy to modulate compound properties. sci-hub.se This created a stereocenter, and the two resulting stereoisomers were prepared and evaluated. sci-hub.se The R-stereoisomer was found to be particularly effective, retaining good affinity for the ATR enzyme while demonstrating a significant improvement in cellular potency compared to the parent compound. sci-hub.se This differential activity between stereoisomers underscores the importance of a specific three-dimensional arrangement of substituents for optimal interaction with the target protein's binding site. The less active stereoisomer may adopt a conformation that leads to steric clashes or fails to place key interacting groups in the correct orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.combiolscigroup.us This approach is pivotal in modern drug discovery for predicting the activity of novel compounds and optimizing lead structures. mdpi.com

The QSAR process involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a set of molecules with known activities. mdpi.comvietnamjournal.ru Statistical methods, such as multiple linear regression, are then used to build a model that relates these descriptors to the biological response. biolscigroup.usnih.gov

For instance, a QSAR study on a series of 5-phenyl-3-ureido-1,5-benzodiazepine-2,4-diones as CCK-A receptor antagonists identified a five-parameter regression model as being the most predictive for affinity. nih.gov In another comprehensive study on nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These models, which were validated by X-ray crystal structures, provided insights into the steric, electrostatic, and hydrophobic complementarity between the inhibitors and the enzyme's binding site. nih.gov

A predictive QSAR model for 3-benzyl-5-phenylpyrazin-2(1H)-one derivatives would enable the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and thereby accelerating the drug discovery process. The reliability of such models is confirmed through rigorous cross-validation techniques. nih.govnih.gov

Pharmacophore Elucidation and Optimization Strategies for Enhanced Potency

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. mdpi.comsilicos-it.be Elucidating the pharmacophore for a class of active compounds is a crucial step in lead optimization and the design of new chemical entities. ceu.es

The process typically involves aligning a set of active molecules and identifying common features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. mdpi.comceu.es For example, a validated pharmacophore model for a series of non-nucleosidase reverse transcriptase inhibitors consisted of three hydrophobic groups, one aromatic ring, and one hydrogen-bond acceptor, explaining the key interactions at the active site. mdpi.com Similarly, an optimized pharmacophore model for 5-HT7R antagonists was defined by a positive ionizable atom, a hydrogen-bond acceptor, and three hydrophobic regions. ceu.es

Once a pharmacophore hypothesis is generated and validated, it can be used as a 3D query to screen virtual databases for novel scaffolds that match the required features. ceu.es For the 3-benzyl-5-phenylpyrazin-2(1H)-one series, this strategy could identify new derivatives with potentially enhanced potency. Optimization strategies would then focus on modifying the scaffold to better fit the pharmacophore model and to introduce favorable interactions with the target. This could involve, for instance, introducing hydrogen-bond acceptors or donors at specific positions or modifying the aromatic rings to enhance hydrophobic or π-stacking interactions, guided by the pharmacophore map. mdpi.com

Future Perspectives and Research Directions for 3 Benzyl 5 Phenylpyrazin 2 1h One

Development of Novel and Efficient Synthetic Routes

The future synthesis of 3-Benzyl-5-phenylpyrazin-2(1H)-one and its derivatives will likely focus on improving efficiency, scalability, and environmental sustainability. While traditional methods for creating pyrazinone rings, such as the condensation of α-aminoamides with α-dicarbonyls, have been established, modern synthetic chemistry offers several avenues for advancement. jst.go.jprsc.org

Future research should explore:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the ring closure step in the synthesis of 3,5-diaryl-(1H)-pyrazin-2-ones, offering a faster and potentially higher-yielding alternative to conventional heating. researchgate.netnih.gov Applying MAOS to the synthesis of 3-Benzyl-5-phenylpyrazin-2(1H)-one could significantly reduce reaction times and improve energy efficiency.

Multi-Component Reactions (MCRs): Tandem reactions, such as the Ugi-Huisgen sequence, have been successfully used to create complex heterocyclic systems like Current time information in Santa Cruz, CA, US.nih.govnih.govtriazolo[1,5-a]pyrazines from simple starting materials in a single pot. bohrium.com Developing an MCR strategy for 3-Benzyl-5-phenylpyrazin-2(1H)-one would be a highly efficient approach to generate diverse libraries of analogues for screening.

Novel Catalytic Systems: The use of earth-abundant metal catalysts, such as manganese pincer complexes, is an emerging area in the synthesis of N-heterocycles. nih.gov These catalysts can enable dehydrogenative coupling routes that are atom-economical and environmentally benign. Similarly, palladium-catalyzed cascade reactions offer efficient pathways to unsymmetrically substituted pyrazines. organic-chemistry.org Research into applying these catalytic methods could lead to more sustainable synthetic routes.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, purity, and safety, especially for large-scale production. Adapting the synthesis of 3-Benzyl-5-phenylpyrazin-2(1H)-one to a flow process would be a significant step towards industrial applicability.

Ring Transformation Reactions: A novel method involving the ring transformation of mesoionic 1,3-oxazolium-5-olates has been reported for the synthesis of 1,5,6-trisubstituted 2(1H)-pyrazinones. jst.go.jp This approach provides access to densely functionalized pyrazinones under mild conditions and warrants exploration for its applicability to the target compound. jst.go.jp

Deeper Mechanistic Elucidation of Biological Actions

While the pyrazinone scaffold has been associated with various biological activities, a detailed understanding of the mechanism of action for 3-Benzyl-5-phenylpyrazin-2(1H)-one is largely unexplored. Future research must pivot towards elucidating the precise molecular interactions that underpin its biological effects.

Key areas of focus should include:

Target Identification and Validation: The pyrazinone core is found in inhibitors of various enzymes, including phosphodiesterase type 5 (PDE5), HIV-1 reverse transcriptase, and protein kinases (e.g., PDGFR, BRAF). nih.govacs.orgresearchgate.net It is also present in antagonists of receptors like the corticotropin-releasing factor-1 (CRF-1) receptor. researchgate.net A primary goal should be to screen 3-Benzyl-5-phenylpyrazin-2(1H)-one against a panel of these known pyrazinone targets to identify its primary mechanism(s) of action.

Molecular Modeling and Simulation: Computational studies are invaluable for understanding drug-receptor interactions. Molecular docking can predict the binding pose of 3-Benzyl-5-phenylpyrazin-2(1H)-one within the active site of a target protein. researchgate.netnih.gov For instance, studies on pyrazinone-based PDE5 inhibitors have highlighted the importance of hydrophobic forces and π-π stacking interactions with specific phenylalanine residues. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the inhibitor-protein complex, assessing the stability of the binding pose and key interactions over time. researchgate.netconnectjournals.com This can reveal crucial details about how the compound affects the protein's conformation and function.

Biophysical and Biochemical Assays: Computational predictions must be validated experimentally. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can confirm direct binding and determine thermodynamic and kinetic parameters. Subsequent enzymatic or cell-based assays are necessary to quantify the functional effect of the compound on its target.

Rational Design of Highly Potent and Selective Analogues

Building on a deeper mechanistic understanding, the rational design of new analogues of 3-Benzyl-5-phenylpyrazin-2(1H)-one can lead to compounds with enhanced potency and selectivity. This involves a systematic exploration of its structure-activity relationships (SAR).

Future strategies should incorporate:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for correlating the physicochemical properties of a series of compounds with their biological activity. nih.govdntb.gov.uanih.gov Such models, once established for 3-Benzyl-5-phenylpyrazin-2(1H)-one derivatives, can generate contour maps that indicate where steric bulk, positive or negative charge, or hydrophobic/hydrophilic groups would be beneficial or detrimental to activity, guiding the design of new analogues. nih.gov

Scaffold Hopping and Hybridization: Based on known inhibitors of a target, "scaffold hopping" can be employed to replace the pyrazinone core with other heterocyclic systems while maintaining the crucial pharmacophoric features. Conversely, molecular hybridization, which combines the pyrazinone scaffold with other known pharmacophores, can create multi-target ligands or enhance activity against a single target. nih.gov A recent study successfully used scaffold hopping to develop potent pyrazinone-based RORγ antagonists from different screening hits. nih.govacs.org

Systematic Substituent Modification: SAR studies on other pyrazinone series provide a roadmap for modifying 3-Benzyl-5-phenylpyrazin-2(1H)-one. For example, in a series of PDE5 inhibitors, introducing bulky and electropositive groups at certain positions increased activity, while modifying the terminal aryl group significantly impacted selectivity. nih.govkent.ac.uk Systematic variation of the benzyl (B1604629) and phenyl substituents on the core structure is a logical next step.

| Position of Modification | Observed Effect in Other Pyrazinones | Potential Strategy for 3-Benzyl-5-phenylpyrazin-2(1H)-one | Reference |

|---|---|---|---|

| C3-substituent (Benzyl group) | In some series, large hydrophobic groups increase activity. | Introduce variations in the benzyl ring (e.g., methoxy (B1213986), chloro, nitro groups) or replace it with other aryl or alkyl groups. | connectjournals.com |

| C5-substituent (Phenyl group) | In HIV-1 inhibitors, aryl ether/thioether linkages are important. In PDE5 inhibitors, aryl group modification impacts selectivity. | Explore different aryl and heteroaryl rings; introduce substituents to probe electronic and steric effects. | acs.orgkent.ac.uk |

| N1-position | Substitution at N1 can influence binding and physical properties. N4-methoxybenzyl substitution showed stronger binding to InhA than N4-ethyl. | Synthesize N1-alkylated and N1-arylated analogues to explore this vector. | researchgate.net |

Integration with Advanced Screening and Omics Technologies

To accelerate the discovery process and gain a holistic view of the compound's effects, future research must integrate advanced screening and omics technologies.

High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of large compound libraries against specific biological targets. mdpi.com Once efficient synthetic routes are established for 3-Benzyl-5-phenylpyrazin-2(1H)-one analogues, HTS can be used to screen them against diverse target classes (e.g., kinases, GPCRs, proteases) to quickly identify "hits" for further development. mdpi.com HTS has been successfully applied to identify pyrazinone-based inhibitors from fragment libraries. nih.gov

Omics Technologies: These technologies provide a global analysis of biological molecules and are powerful tools in drug discovery. researchgate.net

Transcriptomics: Analyzing changes in mRNA expression after treatment with 3-Benzyl-5-phenylpyrazin-2(1H)-one can reveal which cellular pathways are modulated by the compound.

Proteomics: This can identify changes in protein expression or post-translational modifications, helping to pinpoint the compound's direct targets and downstream effects. Chemoproteomic platforms like isoTOP-ABPP can be used to identify covalent targets directly from complex biological systems. nomuraresearchgroup.com

Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can uncover effects on metabolic pathways and identify potential biomarkers of drug response or toxicity. chromatographyonline.com

The integration of these approaches creates a powerful cycle: HTS identifies active compounds, and omics technologies then provide deep mechanistic insights, which in turn inform the next round of rational drug design.

Exploration of Undiscovered Applications and Biological Targets

The known biological activities of the broader pyrazinone class suggest that 3-Benzyl-5-phenylpyrazin-2(1H)-one may have therapeutic potential in areas that have not yet been investigated for this specific molecule.

Future research should aim to:

Screen for New Therapeutic Applications: Given that pyrazoline and pyrazinone derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, 3-Benzyl-5-phenylpyrazin-2(1H)-one and its analogues should be evaluated in relevant disease models. nih.govontosight.ainih.govnih.gov For example, its potential as an inhibitor of monoamine oxidase (MAO) or acetylcholinesterase (AChE) could be explored for applications in neurodegenerative diseases. nih.govnih.gov

Phenotypic Screening: In contrast to target-based screening, phenotypic screening involves testing compounds for their ability to produce a desired change in cell or organism phenotype, without a priori knowledge of the target. This approach can uncover unexpected therapeutic activities and novel mechanisms of action.

Target Deconvolution: For any "hits" identified through phenotypic screening, the next critical step is to identify the specific molecular target responsible for the observed effect. Modern chemoproteomic techniques are well-suited for this "target deconvolution" and have been used to identify the targets of other natural and synthetic bioactive compounds. nomuraresearchgroup.com The discovery that certain pyrazinones are antagonists of the RORγ transcription factor, a key target in autoimmune disease, exemplifies how new applications for this scaffold can be uncovered. nih.govacs.org

By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of 3-Benzyl-5-phenylpyrazin-2(1H)-one, potentially leading to the development of novel drugs for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyl-5-phenylpyrazin-2(1H)-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions starting from substituted pyrazine precursors. Key steps include benzylation and phenyl group introduction. To optimize efficiency:

- Use factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify optimal reaction conditions .

- Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

- Characterization Table :

| Technique | Parameters | Reference |

|---|---|---|

| HRMS | [M + H]⁺ = 263.1178 | |

| ¹H NMR | δ 12.27 (br s, 1H), 7.82–7.20 (aromatic protons) |

Q. How should researchers characterize the structural and purity profile of 3-Benzyl-5-phenylpyrazin-2(1H)-one?

- Methodological Answer :

- X-ray crystallography is critical for resolving ambiguous NMR signals (e.g., low solubility issues in ¹³C NMR) and confirming stereochemistry .

- High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) ensures purity, while differential scanning calorimetry (DSC) determines thermal stability .

- Cross-validate spectral data with computational tools like Molecular Operating Environment (MOE) for electronic structure alignment .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's reactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model reaction pathways and compare with experimental kinetics. Use software like Gaussian or ORCA for energy profiling .

- Validate discrepancies through isotopic labeling (e.g., deuterated solvents) to trace mechanistic pathways .

- Apply multivariate statistical analysis to identify outliers in datasets, ensuring experimental replicates reduce noise .

Q. How can researchers investigate the biological activity of 3-Benzyl-5-phenylpyrazin-2(1H)-one against specific molecular targets?

- Methodological Answer :

- Use enzyme inhibition assays (e.g., fluorescence-based kinetics) to screen for activity against kinases or proteases. Reference structural analogs (e.g., pyrazole derivatives) for target selection .

- Employ molecular docking (e.g., AutoDock Vina ) to predict binding affinity to receptors like G-protein-coupled receptors (GPCRs) .

- Validate hits with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constant quantification .

Q. What advanced techniques are suitable for studying this compound’s solid-state behavior and polymorphism?

- Methodological Answer :

- Conduct powder X-ray diffraction (PXRD) to identify crystalline phases and dynamic vapor sorption (DVS) to assess hygroscopicity .

- Use solid-state NMR with magic-angle spinning (MAS) to probe molecular mobility and intermolecular interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

- Methodological Answer :

- Re-evaluate experimental conditions (e.g., cell line viability, assay pH, and incubation time) using Design of Experiments (DoE) to isolate variables .

- Cross-reference with Protein Data Bank (PDB) entries to verify target protein conformations and binding site accessibility .

- Perform meta-analysis of published data to identify trends or methodological biases .

Experimental Design Considerations

Q. What factorial design parameters are critical for optimizing the synthesis of derivatives of 3-Benzyl-5-phenylpyrazin-2(1H)-one?

- Methodological Answer :

- Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst type (Pd/C vs. Ni).

- Response variables : Yield, purity, and reaction time.

- Use response surface methodology (RSM) to model interactions and predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.